molecular formula C14H13N3O2 B2397000 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1328640-90-9

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2397000
CAS No.: 1328640-90-9
M. Wt: 255.277
InChI Key: ALBHLIVUPJKYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to an isoindole derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine (Br2). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Uniqueness

2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its dual functionality, combining both pyrazole and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[2-(1-methylpyrazol-4-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-9-10(8-15-16)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHLIVUPJKYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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